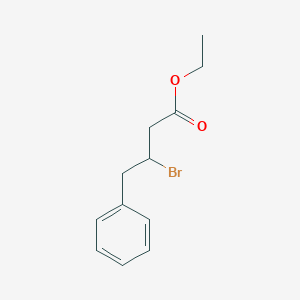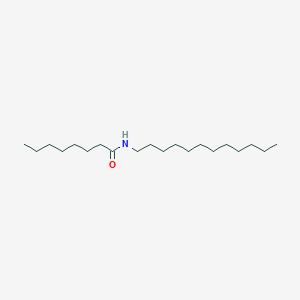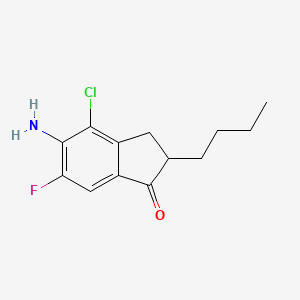
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science This compound is known for its unique structural features, which include a pyridine ring, a cyanophenyl group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-cyanobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structural features allow it to engage in specific interactions with these targets, leading to desired biological effects. In materials science, its electronic properties are harnessed for applications in organic electronics.
相似化合物的比较
Similar Compounds
- 2-(2-Pyridyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-Pyridyl)-5-(4-cyanophenyl)-1,3,4-oxadiazole
- 2-(2-Pyridyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-oxadiazole stands out due to the presence of both the cyanophenyl and pyridyl groups, which confer unique electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a versatile intermediate in synthetic chemistry.
属性
分子式 |
C14H8N4O |
|---|---|
分子量 |
248.24 g/mol |
IUPAC 名称 |
3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O/c15-9-10-4-3-5-11(8-10)13-17-18-14(19-13)12-6-1-2-7-16-12/h1-8H |
InChI 键 |
NJNLMALLZSIRSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=CC(=C3)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-({methyl[(4-bromophenyl)methyl]amino}sulfonyl)acetate](/img/structure/B8425542.png)
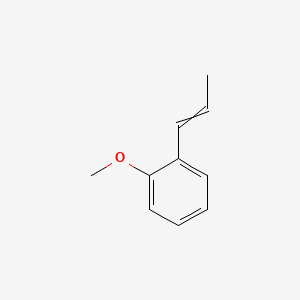
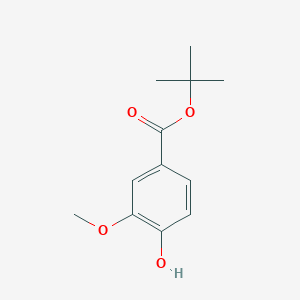

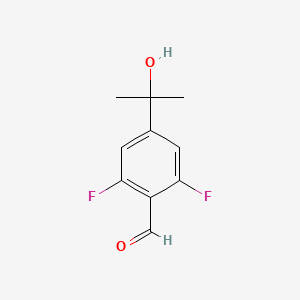
![Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate](/img/structure/B8425582.png)
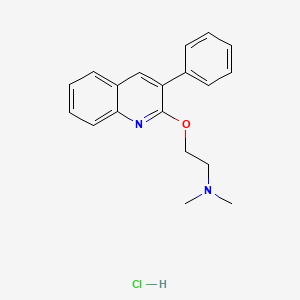
![(3-Acetyl-pyrrolo[3,2-b]pyridin-1-yl)-acetic acid](/img/structure/B8425596.png)
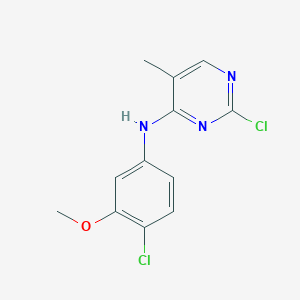
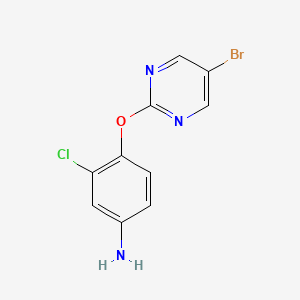
![7-(2,6-Dimethyl-phenyl)-benzo[1,2,4]triazin-3-ylamine](/img/structure/B8425631.png)
